molecular formula C9H12ClNO B572809 3-(Chloromethyl)-2-isopropoxypyridine CAS No. 1248614-20-1

3-(Chloromethyl)-2-isopropoxypyridine

Cat. No.: B572809
CAS No.: 1248614-20-1
M. Wt: 185.651
InChI Key: JMFOYBFHPLLXLF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropoxypyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a chloromethyl group at the 3-position and an isopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-isopropoxypyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-isopropoxypyridine. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the scalability of the process is enhanced by optimizing the reaction conditions and using high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols, alcohols), catalysts (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with reduced chloromethyl groups, such as methyl or methylene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2-isopropoxypyridine is unique due to the presence of both the chloromethyl and isopropoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFOYBFHPLLXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734158
Record name 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248614-20-1
Record name 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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